An In-depth Technical Guide to 3',4'-Dichloropropiophenone
An In-depth Technical Guide to 3',4'-Dichloropropiophenone
CAS Number: 6582-42-9
This technical guide provides a comprehensive overview of 3',4'-Dichloropropiophenone, a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
3',4'-Dichloropropiophenone, also known as 1-(3,4-dichlorophenyl)propan-1-one, is a solid organic compound.[1][2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6582-42-9 | [1][2][3] |
| Molecular Formula | C₉H₈Cl₂O | [3] |
| Molecular Weight | 203.07 g/mol | [2][3] |
| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid | [1] |
| Melting Point | 44-46 °C (lit.) or 44.0 to 48.0 °C | [1][3][4] |
| Boiling Point | 136-140 °C at 18 mmHg (lit.) | [2][3][4] |
| Synonyms | 3,4-Dichlorophenyl Ethyl Ketone, 1-(3,4-Dichlorophenyl)propan-1-one | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3',4'-Dichloropropiophenone. The following table summarizes key spectroscopic information.
| Technique | Data Highlights |
| ¹H NMR | Spectral data available.[5][6] |
| ¹³C NMR | Spectral data available.[7] |
| Infrared (IR) Spectroscopy | Spectral data available.[8] |
| Mass Spectrometry (MS) | Spectral data available.[9] |
Synthesis
A plausible and common method for the synthesis of 3',4'-Dichloropropiophenone is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11][12]
Experimental Protocol: Representative Friedel-Crafts Acylation
Disclaimer: This is a representative protocol and may require optimization.
Materials:
-
1,2-Dichlorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath.
-
Slowly add propanoyl chloride to the stirred suspension.
-
After the addition is complete, add 1,2-dichlorobenzene dropwise from the dropping funnel, maintaining the low temperature.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Analytical Methods
The purity and identity of 3',4'-Dichloropropiophenone can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: Representative HPLC Analysis
Disclaimer: This is a representative protocol and may require optimization.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[13]
Procedure:
-
Prepare a standard solution of 3',4'-Dichloropropiophenone of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and purity of the sample by comparing it to the standard.
Experimental Protocol: Representative GC-MS Analysis
Disclaimer: This is a representative protocol and may require optimization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS or equivalent)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium, at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments (e.g., 50-300 m/z).
Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The compound will be separated based on its volatility and interaction with the column.
-
The separated compound will enter the mass spectrometer, where it will be ionized and fragmented.
-
The resulting mass spectrum can be compared to a library of known spectra for identification.
Biological Activity and Signaling Pathways
Currently, there is no direct evidence to suggest that 3',4'-Dichloropropiophenone itself has significant biological activity or directly modulates specific signaling pathways. Its primary relevance in a biological context is as a key intermediate in the synthesis of more complex molecules that may possess pharmacological properties. For instance, it has been used in the preparation of antidepressant aryl-alkyl-piperidine derivatives and mGlu5 receptor negative allosteric modulators.
References
- 1. 3',4'-Dichloropropiophenone | 6582-42-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 3 ,4 -Dichloropropiophenone 99 6582-42-9 [sigmaaldrich.com]
- 3. 3',4'-DICHLOROPROPIOPHENONE | 6582-42-9 [chemicalbook.com]
- 4. 3',4'-DICHLOROPROPIOPHENONE CAS#: 6582-42-9 [m.chemicalbook.com]
- 5. 3',4'-DICHLOROPROPIOPHENONE(6582-42-9) 1H NMR [m.chemicalbook.com]
- 6. 3'-Chloropropiophenone(34841-35-5) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 3',4'-DICHLOROPROPIOPHENONE(6582-42-9) IR Spectrum [m.chemicalbook.com]
- 9. 3,4'-Dichloropropiophenone | C9H8Cl2O | CID 77550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. savemyexams.com [savemyexams.com]
- 11. youtube.com [youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 3,4’-Dichloropropiophenone | SIELC Technologies [sielc.com]
